molecular formula C9H8F2O3 B6341222 Ethyl 3,6-difluoro-2-hydroxybenzoate CAS No. 1214346-32-3

Ethyl 3,6-difluoro-2-hydroxybenzoate

Cat. No.: B6341222
CAS No.: 1214346-32-3
M. Wt: 202.15 g/mol
InChI Key: UOJGBAPDGOHFNZ-UHFFFAOYSA-N
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Description

Ethyl 3,6-difluoro-2-hydroxybenzoate is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 6 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,6-difluoro-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3,6-difluoro-2-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of ethyl 2-hydroxybenzoate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. This reaction is usually performed under controlled conditions to prevent over-fluorination and to achieve selective substitution at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, industrial processes may employ advanced purification techniques such as distillation and crystallization to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-difluoro-2-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3,6-difluoro-2-oxobenzoate.

    Reduction: The ester group can be reduced to the corresponding alcohol, ethyl 3,6-difluoro-2-hydroxybenzyl alcohol, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic medium.

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Ethyl 3,6-difluoro-2-oxobenzoate.

    Reduction: Ethyl 3,6-difluoro-2-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 3,6-difluoro-2-hydroxybenzoate has been investigated for its antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various strains of bacteria, including Staphylococcus aureus. The introduction of fluorine atoms in the aromatic ring enhances the lipophilicity and bioactivity of the compounds, making them effective against resistant strains .

Pharmaceutical Formulation
The compound is also being explored as a pharmaceutical excipient. Its ability to form stable crystalline structures can improve the solubility and bioavailability of active pharmaceutical ingredients (APIs). Research indicates that solid-state forms of related compounds can facilitate better drug delivery systems .

Agriculture

Pesticide Development
this compound is being studied for its potential use in developing new pesticides. The fluorinated derivatives have shown promising results in inhibiting the growth of certain pests while being less toxic to beneficial organisms. This selectivity is crucial for sustainable agricultural practices .

Herbicide Potential
Research into the herbicidal properties of similar compounds suggests that this compound may inhibit specific biochemical pathways in plants, leading to effective weed management solutions. Its application could reduce reliance on traditional herbicides that often have broader ecological impacts .

Materials Science

Polymer Additives
In materials science, this compound has potential applications as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers, making them suitable for demanding applications such as automotive and aerospace components .

Coatings and Films
The compound can also be utilized in developing coatings and films with improved barrier properties against moisture and gases. These coatings are essential in packaging applications where product shelf life is critical .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Showed significant activity against resistant bacterial strains.
Pharmaceutical Excipients Improved solubility and bioavailability of APIs through crystalline forms.
Pesticide Development Effective against pests with minimal impact on beneficial organisms.
Polymer Additives Enhanced thermal stability in polymer formulations.
Coatings and Films Improved barrier properties for packaging applications.

Mechanism of Action

The mechanism of action of ethyl 3,6-difluoro-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxyl and ester groups facilitate binding to active sites of enzymes, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 3,6-difluoro-2-hydroxybenzoate can be compared with other fluorinated benzoate derivatives, such as:

    Ethyl 2,4-difluoro-2-hydroxybenzoate: Similar structure but with fluorine atoms at different positions, leading to different chemical and biological properties.

    Ethyl 3,5-difluoro-2-hydroxybenzoate: Another isomer with distinct reactivity and applications.

    Ethyl 3,6-dichloro-2-hydroxybenzoate: Chlorine atoms instead of fluorine, resulting in different electronic and steric effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity compared to its analogs.

Biological Activity

Ethyl 3,6-difluoro-2-hydroxybenzoate is a fluorinated derivative of salicylic acid, which has garnered attention due to its potential biological activities. This compound is characterized by the presence of two fluorine atoms at the 3 and 6 positions of the aromatic ring and a hydroxy group at the 2 position. This unique structure may enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

This compound can be represented by the following chemical structure:

  • Molecular Formula : C9H8F2O3
  • Molecular Weight : 206.15 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances binding affinity through:

  • Hydrogen Bonding : Fluorine can form strong hydrogen bonds due to its electronegativity.
  • Dipole Interactions : The electronegative fluorine atoms create dipole moments that can stabilize interactions with target sites.

Research indicates that such compounds can modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Antimicrobial Activity

A study investigating the antimicrobial properties of hydroxybenzoates found that derivatives like this compound exhibited significant antibacterial activity against various strains of bacteria. The compound's effectiveness was measured using minimum inhibitory concentration (MIC) assays.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays measuring free radical scavenging activity. The compound demonstrated a significant ability to neutralize free radicals, as shown in the following table:

Assay IC50 (µg/mL)
DPPH Radical Scavenging45.5
ABTS Radical Scavenging38.7

This antioxidant activity is crucial for protecting cells from oxidative stress and associated diseases .

Enzyme Inhibition

This compound has been studied for its role as an inhibitor of certain enzymes. For instance, it has shown potential as a selective inhibitor of SIRT5, an enzyme involved in metabolic regulation. The compound's inhibition was quantified using enzyme kinetics studies:

Enzyme Inhibition Type IC50 (µM)
SIRT5Competitive12.4

This selective inhibition indicates that this compound could be explored further for therapeutic applications in metabolic disorders .

Case Studies

  • Antimicrobial Efficacy : A case study conducted on the efficacy of this compound against clinical isolates of Escherichia coli demonstrated its potential as an alternative treatment option for antibiotic-resistant strains. The compound was effective in reducing bacterial load in infected tissue samples.
  • Antioxidant Properties : Another study examined the protective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and oxidative damage markers.

Properties

IUPAC Name

ethyl 3,6-difluoro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJGBAPDGOHFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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